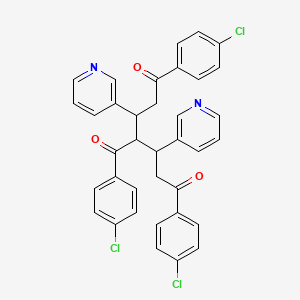
4-(4-Chlorobenzoyl)-1,7-bis(4-chlorophenyl)-3,5-di(pyridin-3-yl)heptane-1,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorobenzoyl)-1,7-bis(4-chlorophenyl)-3,5-dipyridin-3-yl-heptane-1,7-dione is a complex organic compound characterized by its multiple aromatic rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzoyl)-1,7-bis(4-chlorophenyl)-3,5-dipyridin-3-yl-heptane-1,7-dione typically involves multi-step organic reactions. One common method involves the acylation of chlorobenzene with 4-chlorobenzoyl chloride in the presence of an aluminum chloride catalyst . This reaction is followed by further functionalization steps to introduce the pyridine and heptane-1,7-dione moieties.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
4-(4-chlorobenzoyl)-1,7-bis(4-chlorophenyl)-3,5-dipyridin-3-yl-heptane-1,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
4-(4-chlorobenzoyl)-1,7-bis(4-chlorophenyl)-3,5-dipyridin-3-yl-heptane-1,7-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(4-chlorobenzoyl)-1,7-bis(4-chlorophenyl)-3,5-dipyridin-3-yl-heptane-1,7-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-chlorobenzoyl chloride: Used in the synthesis of various organic compounds.
4-chlorophenyl pyridin-4-ylmethanone:
Uniqueness
4-(4-chlorobenzoyl)-1,7-bis(4-chlorophenyl)-3,5-dipyridin-3-yl-heptane-1,7-dione is unique due to its combination of multiple aromatic rings and functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
71568-54-2 |
|---|---|
分子式 |
C36H27Cl3N2O3 |
分子量 |
642.0 g/mol |
IUPAC名 |
4-(4-chlorobenzoyl)-1,7-bis(4-chlorophenyl)-3,5-dipyridin-3-ylheptane-1,7-dione |
InChI |
InChI=1S/C36H27Cl3N2O3/c37-28-11-5-23(6-12-28)33(42)19-31(26-3-1-17-40-21-26)35(36(44)25-9-15-30(39)16-10-25)32(27-4-2-18-41-22-27)20-34(43)24-7-13-29(38)14-8-24/h1-18,21-22,31-32,35H,19-20H2 |
InChIキー |
WCKLKMFARYJMQP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(C(CC(=O)C3=CC=C(C=C3)Cl)C4=CN=CC=C4)C(=O)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




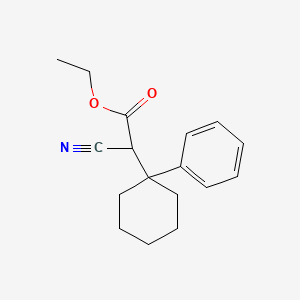
![ethyl 4-bromo-5-oxo-3,4-dihydro-1H-benzo[cd]indole-2-carboxylate](/img/structure/B13999686.png)
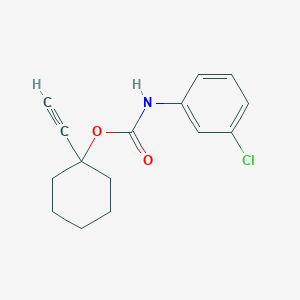
![2-[2-(Propan-2-yl)phenoxy]oxane](/img/structure/B13999694.png)
![[4-(4-Chlorophenoxy)phenyl]hydrazine](/img/structure/B13999709.png)
![7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13999711.png)
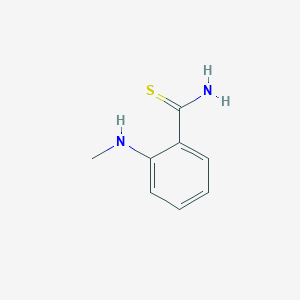

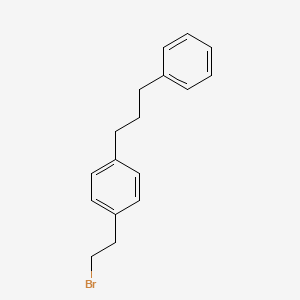
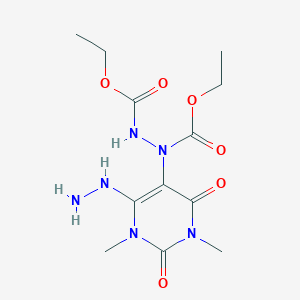
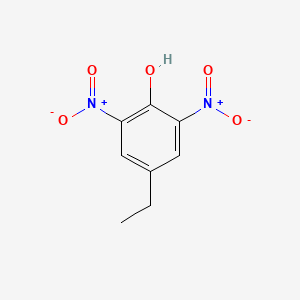
![5-[(4-oxopyrido[2,3-d]pyrimidin-8-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13999759.png)
